1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyridazines. This compound features a unique bicyclic structure, which includes a pyridine and a pyridazine moiety. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its bioactive properties.
The synthesis and study of pyridazine derivatives, including 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one, have been documented in various chemical literature. Sources include comprehensive reviews and research articles that discuss its synthesis methods, reactivity, and applications in pharmacology and agriculture .
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can be classified as:
The synthesis of 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one can be achieved through several methods:
Technical details regarding the reaction conditions (temperature, solvents) and yields are crucial for optimizing synthesis.
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one participates in various chemical reactions:
The mechanism of
Pyridopyridazinones represent a privileged scaffold in medicinal chemistry due to their structural mimicry of purine bases and versatile hydrogen-bonding capabilities. This bicyclic system consists of a pyridine ring fused with a pyridazinone moiety, creating an electron-deficient planar structure that interacts effectively with biological targets. The scaffold’s significance is underscored by its presence in compounds spanning cardiovascular, anticancer, and anti-inflammatory therapeutics [1] [10].
Key Bioactive Derivatives and Applications:
Table 1: Therapeutic Applications of Pyridopyridazinone Derivatives
Biological Target | Representative Compound | Potency (IC₅₀/Ki) | Therapeutic Area |
---|---|---|---|
FER Tyrosine Kinase | DS21360717 | 0.004 µM (KDM4A) | Anticancer |
PDE10A | TAK-063 | 0.30 nM | CNS (Schizophrenia) |
EGFR | Compound 12b | 0.016 µM (EGFRWT) | Anticancer (NSCLC) |
p38α Kinase | Merck Pyridazin-6-one | Sub-nanomolar | Anti-inflammatory (RA) |
The scaffold’s synthetic flexibility enables strategic modifications at C-3, C-5, C-6, and C-8 positions, allowing optimization of potency, selectivity, and physicochemical properties. For instance, C-5 methoxy substitution in PDE10A inhibitors enhances hinge-region hydrogen bonding with Gln716, improving potency 16-fold [6].
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: